2-amino-3-(4-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-9-11-17(12-10-15)23(28)22-21(25)20(19-8-3-4-13-27(19)22)24(29)26-18-7-5-6-16(2)14-18/h3-14H,25H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVLLMDQWOQUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The 4-methylbenzoyl group in the target compound provides moderate lipophilicity compared to the 4-ethyl (more lipophilic, ) or 3-nitro (electron-deficient, ) analogs.
Molecular Weight Trends :
- The target compound has the lowest molecular weight (371.43 g/mol), making it more favorable for drug-likeness criteria (e.g., Lipinski’s rules) compared to bulkier analogs like the nitro-substituted derivative (428.44 g/mol, ).
Electronic and Steric Considerations :
- Methoxy and nitro groups introduce polarity or electron-withdrawing effects, which may influence solubility or reactivity .
- Ethyl substituents (e.g., in ) enhance lipophilicity but may reduce metabolic stability.
Research Findings and Implications
While pharmacological data for the target compound is unavailable in the provided evidence, insights from structural analogs suggest:
- Synthetic Accessibility : The use of crystallographic tools like SHELX enables precise structural confirmation, as demonstrated for related compounds (e.g., single-crystal X-ray analysis in ).
- Structure-Activity Relationship (SAR) : Substituent variations at the benzoyl and phenyl positions critically modulate bioactivity. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
